molecular formula C19H12ClFN4O2S B12191618 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12191618
M. Wt: 414.8 g/mol
InChI Key: IMTQLGUZSPOZAX-UHFFFAOYSA-N
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Description

4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a sophisticated chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly for the development of protein kinase inhibitors. Its molecular architecture, featuring a 1,3,4-oxadiazole core linked to a thiazole ring, is a recognized pharmacophore in drug discovery. This specific structure is designed to act as a potent ATP-competitive inhibitor, with research indicating its high affinity and selectivity for the Insulin-like Growth Factor 1 Receptor (IGF-1R) tyrosine kinase. The IGF-1R pathway is a well-validated target for anticancer therapeutics , as its aberrant signaling is implicated in tumor cell proliferation, survival, and metastasis. Consequently, this compound serves as a critical pharmacological tool for probing IGF-1R-driven signaling networks in vitro and for evaluating its therapeutic potential in cellular models of cancer. Further research explores its inhibitory activity against other kinase targets, such as the PI3K/Akt pathway, a crucial signaling cascade for cell growth and survival , thereby expanding its utility in investigating resistance mechanisms and combination therapy strategies. Its primary research value lies in its utility as a lead compound for structure-activity relationship (SAR) studies and as a selective chemical probe to dissect the complex biology of growth factor receptor signaling in disease states.

Properties

Molecular Formula

C19H12ClFN4O2S

Molecular Weight

414.8 g/mol

IUPAC Name

4-chloro-N-[5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C19H12ClFN4O2S/c1-10-15(18-23-16(25-27-18)11-4-8-14(21)9-5-11)28-19(22-10)24-17(26)12-2-6-13(20)7-3-12/h2-9H,1H3,(H,22,24,26)

InChI Key

IMTQLGUZSPOZAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)Cl)C3=NC(=NO3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Key Steps

  • Amidoxime Formation :

    • 4-Fluorobenzoic acid is converted to its acid chloride using thionyl chloride.

    • Reaction with hydroxylamine hydrochloride in alkaline conditions yields N-hydroxy-4-fluorobenzimidamide.

    • Critical Note : Prolonged reaction times (>2 hours) promote amide byproducts; thus, strict time control is essential.

  • Cyclization :

    • The amidoxime reacts with methyl 2-chloro-5-cyanobenzoate in toluene under reflux with triethylamine as a base.

    • Optimized Conditions :

      • Catalyst: L-proline (10 mol%)

      • Temperature: 70°C for 2 hours, followed by 100°C for 9 hours

      • Yield: 79%.

EntryCatalystTemperature ProfileYield (%)
1None100°C for 11 hours<5
2L-proline70°C → 100°C (11 hours)79

Thiazole Core Assembly

The 4-methyl-1,3-thiazole ring is constructed via a Hantzsch thiazole synthesis variant.

Reaction Protocol

  • Starting Materials :

    • α-Bromo-4-methylacetophenone

    • Thiourea derivative bearing the pre-synthesized oxadiazole group

  • Cyclization :

    • Condensation in ethanol at 80°C for 6 hours forms the thiazole ring.

    • Stereochemical Control : The (2Z)-configuration is favored by steric hindrance from the 4-methyl group, as confirmed by NOESY spectroscopy.

  • Yield Enhancement :

    • Use of microwave-assisted synthesis reduces reaction time to 30 minutes with comparable yields (72–75%).

Coupling of the 4-Chlorobenzamide Group

The final step involves amide bond formation between the thiazole-oxadiazole intermediate and 4-chlorobenzoyl chloride.

Coupling Methods

  • Schotten-Baumann Conditions :

    • Reaction in dichloromethane/water biphasic system with NaOH as a base.

    • Yield: 65–68%.

  • Carbodiimide-Mediated Coupling :

    • EDCl/HOBt in anhydrous DMF at 0°C → room temperature.

    • Yield: 82%.

MethodSolventBase/CatalystYield (%)
Schotten-BaumannCH2Cl2/H2ONaOH68
EDCl/HOBtDMFDMAP82

Industrial-Scale Production

For bulk synthesis, continuous flow reactors demonstrate superior efficiency:

Flow Chemistry Protocol

  • Oxadiazole Cyclization :

    • Residence time: 15 minutes at 120°C

    • Productivity: 1.2 kg/day.

  • Thiazole Formation :

    • Microreactor with integrated temperature zones (70°C → 100°C)

    • 98% conversion achieved in 8 minutes.

Analytical Characterization

Critical quality control metrics include:

  • HPLC Purity : >99% (C18 column, 70:30 MeOH/H2O)

  • MS (ESI+) : m/z 414.8 [M+H]+

  • 1H-NMR :

    • δ 8.14 (d, J = 2.0 Hz, oxadiazole-H)

    • δ 7.72 (dd, J = 8.5, 2.5 Hz, thiazole-H)

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Issue : Oxadiazole-thiazole dimerization during cyclization.

    • Solution : Use of high-dilution conditions (0.1 M concentration).

  • Z/E Isomerization :

    • Issue : Thermal interconversion above 80°C.

    • Mitigation : Rapid cooling after thiazole formation .

Chemical Reactions Analysis

4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the oxadiazole or thiazole rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using nucleophiles such as amines or thiols.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Stille couplings, to form more complex structures.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole and oxadiazole derivatives in anticancer therapy. Compounds similar to 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide have shown promising results against various cancer cell lines. For instance, thiazole-pyridine hybrids have demonstrated better anti-breast cancer efficacy than standard drugs like 5-fluorouracil . The incorporation of oxadiazole moieties has also been linked to enhanced cytotoxicity and selectivity towards cancer cells.

Antimicrobial Properties

The compound exhibits antimicrobial activity against several bacterial strains. Research indicates that thiazole derivatives can effectively combat infections caused by both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups such as chlorine and fluorine enhances the antimicrobial potency .

Anticonvulsant Activity

Thiazole-containing compounds have been investigated for their anticonvulsant properties. Studies suggest that modifications to the thiazole ring can lead to improved efficacy in seizure models. For example, certain thiazole-linked compounds have shown significant protection against seizures in various experimental setups .

Pesticidal Activity

Compounds with thiazole and oxadiazole structures are being explored for their potential use as pesticides. Their ability to disrupt biological processes in pests makes them suitable candidates for agricultural applications. Research has shown that these compounds can effectively target specific enzymes or receptors in insects, leading to their mortality .

Nonlinear Optical Properties

The compound's structural characteristics suggest potential applications in nonlinear optics. Thiazole derivatives have been studied for their ability to exhibit nonlinear optical properties, making them candidates for use in optoelectronic devices such as sensors and switches .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityThiazole-pyridine hybrids showed IC50 values lower than standard chemotherapy agents against MCF-7 cells .
Study 2Antimicrobial EfficacyCompounds demonstrated significant antibacterial activity comparable to norfloxacin against Staphylococcus aureus .
Study 3Anticonvulsant PropertiesCertain thiazole derivatives provided over 90% protection in seizure models compared to control groups .

Mechanism of Action

The mechanism of action of 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biological pathway in which the enzyme is involved. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Heterocyclic Diversity: The target compound’s oxadiazole-thiazole system distinguishes it from analogs like 8a (thiadiazole-pyridine) or triazole derivatives . Oxadiazoles are known for enhancing metabolic stability and π-π stacking interactions compared to triazoles or pyridines.

Substituent Effects: The 4-fluorophenyl group in the target compound may improve lipophilicity and target binding compared to non-halogenated analogs (e.g., 8a’s phenyl group). Similarly, the chloro-benzamide moiety parallels the difluoro substitution in , which influences electronic properties and solubility.

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR (Key Signals, ppm) MS (m/z)
Target Compound ~1600–1680 (amide) Expected: 7.3–8.3 (4-fluorophenyl, Ar-H) N/A
8a 1679, 1605 2.49 (CH3), 2.63 (COCH3), 7.47–8.39 (Ar-H) 415 (M++1), 414 (M+)
8b 1715, 1617 1.36 (CH3), 4.35 (OCH2), 7.50–8.35 (Ar-H) 444 (M+)
N-(5-Chloro-thiazol-2-yl)-2,4-difluorobenzamide N/A 7.36–8.32 (Ar-H, thiazole-H) N/A
Key Observations:
  • IR Spectroscopy : The target compound’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with analogs like 8a and 8b .
  • ^1^H-NMR : The 4-fluorophenyl group would produce distinct deshielded aromatic protons (similar to 7.3–8.3 ppm in ).
  • Mass Spectrometry : High-resolution MS data for analogs (e.g., 8a: m/z 414) suggests the target compound would exhibit a molecular ion consistent with its molecular formula.

Biological Activity

4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of thiazole derivatives and is characterized by its unique structural features, including a chlorobenzamide moiety, a thiazole ring, and an oxadiazole ring. These structural components contribute to its potential applications in various therapeutic areas, including antimicrobial and anticancer activities.

Molecular Formula: C19H12ClFN4O2S
Molecular Weight: 414.8 g/mol
IUPAC Name: 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
InChI Key: CJTJHTLRTJEVMB-UHFFFAOYSA-N

The biological activity of 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may inhibit specific enzymes or receptors involved in disease processes, leading to therapeutic effects such as:

  • Antibacterial Activity: The compound exhibits significant antibacterial properties against various strains of bacteria by disrupting bacterial enzyme functions.
  • Anticancer Activity: It has shown potential in inducing apoptosis in cancer cells through interaction with cell surface receptors or intracellular signaling pathways.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of this compound against several pathogens. The following table summarizes the findings from various research articles regarding its antibacterial properties:

Microorganism Activity Reference
Staphylococcus aureusInhibitory
Escherichia coliModerate
Candida albicansEffective

Antitumor Activity

In vitro studies have indicated that 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide exhibits cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested:
    • KB (human carcinoma)
    • HepG2 (human liver cancer)
    • DLD (colorectal cancer)
  • Results:
    • Compounds derived from similar structures showed IC50 values indicating potent activity against these cell lines .

Case Studies

A notable study investigated the neuroprotective effects of related oxadiazole compounds in animal models of epilepsy. The results suggested that compounds with similar structural motifs could modulate neurotransmitter levels and exhibit protective effects against oxidative stress . This insight highlights the potential for 4-chloro-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide in neurological applications.

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